(R)-3-(Boc-amino)-4-(4-pyridyl)butyric acid
CAS No.:
Cat. No.: VC17930664
Molecular Formula: C14H20N2O4
Molecular Weight: 280.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N2O4 |
|---|---|
| Molecular Weight | 280.32 g/mol |
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-pyridin-4-ylbutanoic acid |
| Standard InChI | InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(9-12(17)18)8-10-4-6-15-7-5-10/h4-7,11H,8-9H2,1-3H3,(H,16,19)(H,17,18) |
| Standard InChI Key | BYTKQINZDKLYGV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (R)-3-(Boc-amino)-4-(4-pyridyl)butyric acid is C₁₄H₂₀N₂O₄, with a molecular weight of 280.32 g/mol . The Boc group (tert-butoxycarbonyl) protects the amino functionality, enhancing stability during synthetic procedures. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Density | 1.175 g/cm³ |
| Boiling Point | 471.2°C at 760 mmHg |
| Flash Point | 238.8°C |
| Vapor Pressure | 1.1 × 10⁻⁹ mmHg at 25°C |
| Refractive Index | 1.526 |
The compound’s stereochemistry at the 3-position (R-configuration) influences its biological activity and synthetic utility. The 4-pyridyl group facilitates π-π stacking interactions, while the carboxylic acid moiety enables salt formation or conjugation with other molecules .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves three stages:
-
Amino Group Protection: The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. This step prevents unwanted side reactions during subsequent modifications .
-
Pyridyl Group Introduction: A palladium-catalyzed cross-coupling reaction, such as Suzuki-Miyaura coupling, attaches the 4-pyridyl moiety to the butyric acid backbone. Alternative methods include nucleophilic aromatic substitution or Grignard reactions.
-
Deprotection and Purification: Acidic conditions (e.g., trifluoroacetic acid) remove the Boc group, yielding the free amine. Final purification employs recrystallization or chromatography .
Industrial-Scale Considerations
Industrial production prioritizes cost efficiency and yield optimization. Continuous flow reactors and automated systems enhance reproducibility, while green chemistry principles minimize waste. Key challenges include controlling stereochemistry and avoiding racemization during large-scale synthesis.
Chemical Reactivity and Functionalization
The compound participates in diverse reactions:
-
Oxidation: The pyridyl ring undergoes oxidation to form N-oxides using hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction: Catalytic hydrogenation (e.g., Pd/C) reduces the pyridyl ring to piperidine, altering hydrophobicity .
-
Amide Bond Formation: The carboxylic acid reacts with amines via carbodiimide coupling (e.g., EDC/HOBt) to generate peptidomimetics.
Table 1: Common Derivatives and Their Applications
| Derivative | Application |
|---|---|
| N-Oxide | Enhanced solubility |
| Piperidine analog | CNS-targeted therapeutics |
| Peptide conjugates | Enzyme inhibition |
Biological Activity and Mechanisms
(R)-3-(Boc-amino)-4-(4-pyridyl)butyric acid exhibits notable bioactivity:
Enzyme Inhibition
The compound inhibits STAT3 (Signal Transducer and Activator of Transcription 3), a protein implicated in cancer progression. Its IC₅₀ value of 69 nM against STAT3 surpasses earlier analogs, attributed to optimal spatial alignment of the pyridyl and carboxylic acid groups .
Neurotransmitter Modulation
Structural resemblance to γ-aminobutyric acid (GABA) enables interaction with GABA receptors, suggesting potential anxiolytic or neuroprotective effects. The Boc group’s lipophilicity enhances blood-brain barrier penetration .
Applications in Drug Discovery
Peptide Mimetics
The compound’s rigid backbone replaces flexible peptide bonds, improving metabolic stability. For example, incorporating it into opioid peptide analogs enhances receptor selectivity and in vivo half-life .
Prodrug Development
The Boc group serves as a prodrug moiety, hydrolyzing in acidic environments (e.g., tumor tissue) to release the active amine. This strategy improves pharmacokinetics and reduces off-target effects.
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Pyridyl Substituted β-Amino Acids
| Compound | IC₅₀ (STAT3) | LogP |
|---|---|---|
| (R)-3-Boc-4-(4-pyridyl) | 69 nM | 2.38 |
| (S)-3-Boc-4-(3-pyridyl) | 130 nM | 2.15 |
| 3-Boc-4-(2-pyridyl) | 310 nM | 1.92 |
The 4-pyridyl configuration maximizes target affinity due to optimal van der Waals interactions with STAT3’s SH2 domain .
Future Directions
Ongoing research focuses on:
-
Targeted Delivery: Nanoparticle encapsulation to enhance tumor accumulation.
-
Multifunctional Derivatives: Combining pyridyl motifs with fluorophores for theranostic applications.
-
Structure-Activity Optimization: Exploring substituents at the 5-position to improve potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume